

Spectroscopic Characterization of (E)-1-Methyl-4-(2-nitrovinyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-4-(2-nitrovinyl)benzene

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This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (E)-1-Methyl-4-(2-nitrovinyl)benzene, a compound of interest in organic synthesis and drug development. The following sections detail the experimental protocols for acquiring NMR spectra and present a comprehensive summary of the reported ^1H and ^{13}C NMR data.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of (E)-1-Methyl-4-(2-nitrovinyl)benzene is heavily reliant on NMR spectroscopy. The data presented below has been compiled from various studies, providing a clear picture of the chemical environment of each proton and carbon atom in the molecule.

^1H NMR Spectral Data

The proton NMR spectrum of (E)-1-Methyl-4-(2-nitrovinyl)benzene is characterized by distinct signals corresponding to the aromatic, vinylic, and methyl protons. The data obtained in two common deuterated solvents, chloroform (CDCl_3) and dimethyl sulfoxide ($\text{DMSO}-d_6$), are summarized below.

Table 1: ^1H NMR Data for (E)-1-Methyl-4-(2-nitrovinyl)benzene

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment	Solvent
7.99	d	13.6	1H	Vinylic H	CDCl ₃
7.57	d	13.6	1H	Vinylic H	CDCl ₃
7.45	d	8.1	2H	Aromatic H	CDCl ₃
7.27	d	8.1	2H	Aromatic H	CDCl ₃
2.41	s	-	3H	Methyl H	CDCl ₃
8.17	d	13.6	1H	Vinylic H	DMSO-d ₆
8.08	d	13.6	1H	Vinylic H	DMSO-d ₆
7.74	d	8.0	2H	Aromatic H	DMSO-d ₆
7.29	d	8.0	2H	Aromatic H	DMSO-d ₆
2.36	s	-	3H	Methyl H	DMSO-d ₆

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following table summarizes the chemical shifts for each carbon atom in (E)-**1-Methyl-4-(2-nitrovinyl)benzene**, as reported in DMSO-d₆.[\[2\]](#)

Table 2: ¹³C NMR Data for (E)-**1-Methyl-4-(2-nitrovinyl)benzene** in DMSO-d₆

Chemical Shift (δ) (ppm)	Assignment
139.8	Vinylic =CH
137.7	Vinylic =CH
130.32	2 x Aromatic CH
130.28	2 x Aromatic CH
128.0	Aromatic Cipso
21.6	Methyl CH ₃

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of NMR spectra, based on standard laboratory practices.[\[3\]](#)

Sample Preparation

- **Dissolution:** Weigh approximately 5-10 mg of the solid (E)-**1-Methyl-4-(2-nitrovinyl)benzene**.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- **Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ 0.00 ppm).

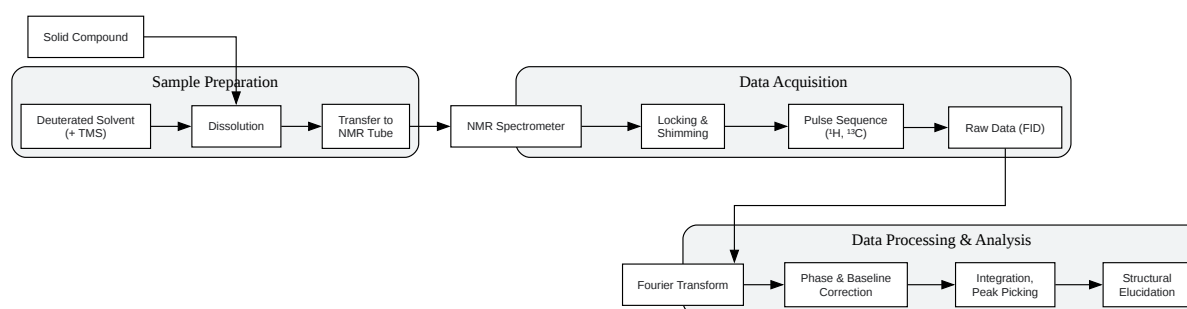
NMR Data Acquisition

- **Instrumentation:** NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[\[1\]](#)[\[3\]](#)
- **Locking and Shimming:** The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming.

- ^1H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts, and a relaxation delay to allow for full magnetization recovery between pulses.
- ^{13}C NMR Acquisition: The carbon spectrum is typically acquired with complete proton decoupling to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans is generally required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. This is followed by phase correction, baseline correction, and integration of the signals. The chemical shifts are referenced to the internal standard (TMS).

Workflow for Spectroscopic Characterization

The logical flow from sample preparation to final data analysis in NMR spectroscopy is a critical aspect of structural elucidation. The following diagram illustrates this general workflow.



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Caption: General workflow for NMR spectroscopic characterization.

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References

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